3,5,7-Trimethyl-1-adamantanecarboxylic acid 2-(4-methyl-3-phenacyl-5-thiazol-3-iumyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-trimethyl-1-adamantanecarboxylic acid 2-(4-methyl-3-phenacyl-5-thiazol-3-iumyl)ethyl ester is an aromatic ketone.
Scientific Research Applications
Synthesis and Properties
- The compound has been explored in the context of synthesizing novel chemical structures. For example, research has shown the synthesis of various sulfenic acid esters, which are closely related to the structure of 3,5,7-Trimethyl-1-adamantanecarboxylic acid derivatives (Ono et al., 2003).
Chemical Reactions and Derivatives
- Research into the esterification of related compounds has been documented, leading to the production of azonia-adamantanes. This highlights the compound's role in generating various chemical derivatives (Izumi & Futamura, 2000).
- A study focused on the synthesis of benzimidazole, carbohydrazide, and oxadiazole derivatives bearing an adamantane moiety, demonstrating the versatility of adamantane-based compounds in creating a range of derivatives (Soselia et al., 2020).
Applications in Medical Research
- Adamantane-containing heterocycles, closely related to the compound , have been studied for their antiviral properties. This indicates the potential biomedical applications of these compounds (Makarova et al., 2004).
Exploration in Organic Chemistry
- Studies in organic chemistry have explored various isomers and derivatives of thienopyrimidinones, which share structural similarities with the compound . This research contributes to a broader understanding of the chemical behavior and potential applications of such structures (Kucherenko et al., 2008).
properties
Product Name |
3,5,7-Trimethyl-1-adamantanecarboxylic acid 2-(4-methyl-3-phenacyl-5-thiazol-3-iumyl)ethyl ester |
---|---|
Molecular Formula |
C28H36NO3S+ |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 3,5,7-trimethyladamantane-1-carboxylate |
InChI |
InChI=1S/C28H36NO3S/c1-20-23(33-19-29(20)12-22(30)21-8-6-5-7-9-21)10-11-32-24(31)28-16-25(2)13-26(3,17-28)15-27(4,14-25)18-28/h5-9,19H,10-18H2,1-4H3/q+1 |
InChI Key |
XUFGIZSDNNALQR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C34CC5(CC(C3)(CC(C5)(C4)C)C)C |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C34CC5(CC(C3)(CC(C5)(C4)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.